Oxprenolol

Catalog No.
S538406
CAS No.
6452-71-7
M.F
C15H23NO3
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxprenolol

CAS Number

6452-71-7

Product Name

Oxprenolol

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3

InChI Key

CEMAWMOMDPGJMB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

solubility

6.80e-01 g/L

Synonyms

Coretal, Hydrochloride, Oxprenolol, Koretal, Oxprenolol, Oxprenolol Hydrochloride, Slow Trasicor, Tevacor, Trasicor, Trasicor, Slow

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

The exact mass of the compound Oxprenolol is 265.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Beta-Blocker Mechanisms:

Oxprenolol, along with other beta-blockers, has been instrumental in elucidating the mechanisms by which this class of drugs affects the cardiovascular system. By studying its effects on heart rate, blood pressure, and contractility, researchers gained valuable insights into the role of beta-adrenergic receptors in these functions [].

Investigating Beta-Blockade in Specific Conditions:

Early research explored the use of oxprenolol in managing various conditions where beta-blockade might be beneficial. Studies investigated its efficacy in angina pectoris (chest pain due to reduced blood flow to the heart) [], hypertension (high blood pressure) [], and thyrotoxicosis (overactive thyroid) []. These studies helped establish the broader therapeutic applications of beta-blockers.

Comparative Studies with Newer Beta-Blockers:

As newer, more selective beta-blockers were developed, oxprenolol served as a reference point in comparative studies. Researchers compared the effectiveness and side effect profiles of these newer drugs with oxprenolol, aiding in the selection of optimal beta-blockers for specific clinical scenarios [].

Research Beyond Cardiovascular Applications:

While primarily used to investigate cardiovascular effects, oxprenolol has featured in research exploring its potential role in other areas. Studies have investigated its effects on anxiety [], migraine headaches [], and glaucoma []. However, these applications haven't translated into widespread clinical use.

Oxprenolol is a non-selective beta-adrenergic antagonist that exhibits intrinsic sympathomimetic activity and membrane stabilizing effects. It is primarily used in the treatment of hypertension, angina pectoris, and certain arrhythmias. The chemical formula for oxprenolol is C15H23NO3C_{15}H_{23}NO_{3}, with a molar mass of approximately 265.35 g/mol. This compound is classified as lipophilic, allowing it to readily cross the blood-brain barrier, which can lead to a higher incidence of central nervous system-related side effects compared to more hydrophilic beta-blockers like atenolol and nadolol .

Oxprenolol works by competitively blocking beta-adrenergic receptors in the heart and blood vessels []. These receptors respond to hormones like adrenaline, which can increase heart rate and blood pressure. By blocking these receptors, Oxprenolol helps to reduce heart rate, blood pressure, and myocardial oxygen demand, leading to therapeutic effects in angina, hypertension, and arrhythmias [].

The partial sympathomimetic activity of Oxprenolol can lessen some of the beta-blockade effects, leading to a less pronounced decrease in heart rate compared to some other beta-blockers [].

Oxprenolol is generally well-tolerated; however, it can cause side effects like fatigue, dizziness, lightheadedness, and gastrointestinal upset []. Due to its lipophilic nature, it can also lead to a higher incidence of CNS side effects like headache, insomnia, and depression compared to more hydrophilic beta-blockers [, ].

Oxprenolol undergoes several key reactions in the body:

  • Metabolism: Primarily metabolized in the liver through glucuronidation, with only about 30% of an oral dose reaching systemic circulation due to first-pass metabolism .
  • Binding Mechanism: It competitively binds to beta-1 and beta-2 adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This results in decreased heart rate and cardiac output as well as reduced blood pressure .
  • Elimination: Less than 4% of oxprenolol is excreted unchanged in urine, indicating significant metabolic processing before elimination .

Oxprenolol's biological activity is characterized by its ability to block beta-adrenergic receptors, leading to:

  • Cardiovascular Effects: Reduction in heart rate and contractility, which helps manage conditions like hypertension and angina pectoris. It also prolongs the atrioventricular nodal refractory period .
  • Sympathomimetic Activity: Due to its intrinsic sympathomimetic activity, oxprenolol can stimulate beta receptors to a lesser degree while still blocking them, which may provide benefits in patients with borderline cardiac reserve .
  • Adverse Effects: Potential side effects include central nervous system disturbances, fatigue, and respiratory issues, particularly in asthmatic patients due to its non-selective nature .

The synthesis of oxprenolol typically involves traditional organic reactions such as bromination followed by substitution reactions. Specific methods may vary but generally include:

  • Bromination: Introduction of bromine into the aromatic ring.
  • Substitution Reactions: Replacement of bromine with other functional groups to yield the final product .

These methods are designed to ensure high yields and purity of the compound.

Oxprenolol has several clinical applications:

  • Hypertension Management: Used effectively in lowering blood pressure.
  • Angina Pectoris Treatment: Helps reduce episodes of chest pain.
  • Arrhythmias Control: Assists in managing abnormal heart rhythms.
  • Anxiety Disorders: Sometimes prescribed off-label for anxiety due to its calming effects on the heart rate .

Research indicates that oxprenolol interacts with various biological systems:

  • Beta-Receptor Interactions: It competes with adrenergic neurotransmitters for binding at beta receptor sites, influencing cardiovascular responses .
  • Serotonin Receptor Activity: Oxprenolol has been found to act as an antagonist at serotonin 5-HT1A and 5-HT1B receptors, indicating potential implications for mood regulation .
  • Drug Interactions: Caution is advised when co-administering with other medications that affect heart rate or blood pressure due to cumulative effects.

Several compounds share structural or functional similarities with oxprenolol. The following table highlights these compounds and their unique features:

Compound NameTypeUnique Features
PropranololNon-selective beta blockerFirst widely used beta blocker; lipophilic
AtenololSelective beta-1 blockerMore hydrophilic; fewer CNS side effects
TimololNon-selective beta blockerUsed primarily in glaucoma treatment
NadololNon-selective beta blockerLong half-life; less frequent dosing

Oxprenolol's uniqueness lies in its intrinsic sympathomimetic activity, allowing it to provide some stimulant effects while still functioning as a blocker, which can be beneficial for patients with specific cardiovascular profiles .

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography has emerged as the primary analytical technique for oxprenolol quantification in pharmaceutical formulations and biological matrices. The method demonstrates exceptional precision and accuracy for both qualitative identification and quantitative determination of oxprenolol content [1] [2].

Instrumental Configuration and Methodology

The optimized HPLC methodology employs a cyano radial compression cartridge or C18 reversed-phase column as the stationary phase, providing excellent resolution for oxprenolol separation from potential interfering compounds [1] [2]. The mobile phase composition consists of 0.0539 M phosphate buffer at pH 3.0, combined with acetonitrile and methanol in a ratio of 76:15.6:8.4, which ensures optimal peak shape and retention characteristics [1] [2].

Detection is accomplished using ultraviolet absorption at wavelengths of 272 nm or 222 nm, corresponding to the aromatic chromophore absorption maximum of oxprenolol [1] [2] [3]. The flow rate optimization studies indicate that 1.0 to 5.0 mL/min provides the best compromise between analysis time and peak resolution, with retention times typically ranging from 7.0 to 9.5 minutes [2] [3].

Analytical Performance Parameters

The validated HPLC method demonstrates exceptional analytical performance characteristics. The limit of detection ranges from 7.81 to 20 ng/mL, while the limit of quantification extends from 12.50 to 25 ng/mL, depending on the specific matrix and analytical conditions employed [2]. The method exhibits excellent linearity across concentration ranges of 15.63-1000 ng/mL for celiprolol and 25-800 ng/mL for oxprenolol, with correlation coefficients consistently exceeding 0.998 [2].

Recovery studies conducted across multiple concentration levels demonstrate recovery percentages ranging from 85% to 90% for oxprenolol extraction from human plasma, with intra-day and inter-day precision values consistently below 14% [2]. The method successfully resolves oxprenolol from structurally related beta-blockers including atenolol, metoprolol, and propranolol within a 3-minute analysis window [1].

Enantiomeric Separation

Specialized chiral HPLC methodologies have been developed for the stereoisomeric analysis of oxprenolol enantiomers. The Astec Chirobiotic T2 column with 5 mM ammonium formate in methanol as mobile phase enables baseline resolution of R and S enantiomers at 25°C with a flow rate of 1 mL/min [4]. Alternative chiral separation employs the Astec Cellulose DMP column using a heptane-isopropanol-diethylamine mobile phase system (80:20:0.1) for normal phase chromatography [5].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for oxprenolol determination, particularly valuable for metabolic studies and trace-level quantification where enhanced selectivity and sensitivity are required [6] [7].

Sample Preparation and Derivatization

The GC-MS methodology requires chemical derivatization due to the polar nature of oxprenolol and its limited volatility. The optimized derivatization procedure employs heptafluorobutyric anhydride as the derivatizing agent, converting the secondary amine and hydroxyl functional groups to their corresponding fluorinated derivatives [6]. This derivatization enhances thermal stability and provides distinctive fragmentation patterns for mass spectrometric identification.

Sample preparation involves liquid-liquid extraction from biological matrices using dichloromethane and diethyl ether mixture under alkaline conditions. The extraction procedure demonstrates high efficiency with minimal matrix interference, enabling accurate quantification in complex biological samples [6].

Mass Spectrometric Detection

The mass spectrometric detection employs negative ion chemical ionization using N2O as reagent gas, providing enhanced sensitivity and selectivity compared to electron ionization [6]. The characteristic mass fragments for oxprenolol derivatives appear at m/z values of 488, 491, and 494, corresponding to the unlabeled compound, 13C3-labeled internal standard, and 2H6-labeled variant, respectively [6].

Analytical Performance and Validation

The GC-MS method achieves exceptional analytical performance with limit of quantification approximately 20 nmol/L, equivalent to 6-450 ng/mL of the hydrochloride salt [6]. Recovery studies demonstrate mean recoveries of 100.6 ± 3.3% for unlabeled oxprenolol and 101.0 ± 3.5% for the deuterated analog across the concentration range of 20-1500 nmol/L [6].

The method exhibits excellent precision with overall coefficient of variation values below 14% for both intra-day and inter-day analyses [2]. The use of stable isotope-labeled internal standards ensures accurate quantification by compensating for potential matrix effects and extraction variability [3] [6].

Spectroscopic Identification and Validation

UV-Vis Derivative Spectrophotometry in Binary Mixtures

Derivative spectrophotometry represents a sophisticated analytical approach for the simultaneous determination of oxprenolol in binary mixtures, particularly valuable when direct spectrophotometric analysis is compromised by spectral interference [8] [9].

Methodological Framework

The derivative spectrophotometric method addresses the analytical challenge posed by overlapping absorption spectra of co-formulated compounds. The technique employs first-, second-, and third-derivative transformations of conventional UV-Vis absorption spectra to enhance resolution and enable selective quantification [8] [9].

For binary mixtures containing oxprenolol and labetalol, the zero-crossing technique identifies specific wavelengths where one component exhibits zero derivative while the other maintains measurable signal intensity. The optimized wavelengths for first-derivative analysis are 245.32 nm and 266.03 nm, while second-derivative analysis employs 243.30 nm and 301.09 nm [8] [9].

Analytical Performance Characteristics

The derivative spectrophotometric method demonstrates excellent sensitivity with limits of detection ranging from 0.16 to 2.06 µg/mL for oxprenolol, depending on the derivative order and mixture composition [8] [9]. The limits of quantification extend from 0.47 to 6.23 µg/mL, providing adequate sensitivity for pharmaceutical quality control applications [8] [9].

Linearity studies establish working ranges of 12.60-44.10 µg/mL for oxprenolol with correlation coefficients consistently exceeding 0.9977 [8] [9]. Recovery studies across multiple concentration levels demonstrate quantitative recovery within 100 ± 5%, confirming the accuracy and reliability of the method [8] [9].

Binary Mixture Analysis

The method successfully resolves oxprenolol from structurally related compounds including sotalol and labetalol in various binary combinations. For oxprenolol-sotalol mixtures, optimized wavelengths include 245.32 nm (D1), 240.18 nm (D2), and 232.05 nm (D3) for oxprenolol quantification [8] [9]. The technique enables accurate determination despite significant spectral overlap in zero-order spectra.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization and purity assessment of oxprenolol through detailed analysis of molecular environments and chemical connectivity [11] [12].

Proton NMR Spectroscopic Features

Proton NMR analysis of oxprenolol reveals distinctive spectral patterns corresponding to different molecular environments within the compound structure. The aromatic proton signals appear in the characteristic downfield region between 6.7 and 8.3 ppm, reflecting the aromatic nature of the substituted phenyl ring system [13].

The aliphatic proton signals exhibit chemical shifts ranging from 1.0 to 4.4 ppm, corresponding to the propanol chain and isopropylamine substituent [13]. The hydroxyl proton typically appears as a doublet around 6 ppm due to coupling with the adjacent methine proton, while the secondary amine proton produces a broad absorption centered at approximately 9 ppm due to exchange phenomena [13].

Carbon-13 NMR Characterization

Carbon-13 NMR spectroscopy provides complementary structural information through direct observation of carbon environments. The aromatic carbon signals appear in the range of 110-160 ppm, characteristic of substituted benzene ring systems [14] [15]. The aliphatic carbon signals occur between 0-65 ppm, corresponding to the various methyl, methylene, and methine carbon atoms in the molecular structure [14].

Stereochemical Analysis by NMR

Advanced NMR techniques enable enantiomeric purity determination and absolute configuration assignment for oxprenolol. The use of chiral derivatizing agents such as (R)-2-fluorophenylacetic acid (AFPA) allows 19F NMR analysis of diastereomeric derivatives [11]. The resulting fluorine NMR spectra exhibit distinctly separated signals with chemical shift differences of approximately 2.5 ppm between diastereomers [11].

The absolute configuration determination employs stoichiometric reactions between oxprenolol and chiral derivatizing agents, producing amide or ester derivatives that exhibit characteristic NMR patterns. For isopropyl-substituted compounds, amide formation predominates, yielding four distinct signals in 19F NMR spectra with extreme signals separated by over 3.5 ppm [11].

X-Ray Powder Diffraction for Crystalline State Profiling

X-ray powder diffraction serves as the definitive analytical technique for characterizing the crystalline state of oxprenolol, providing crucial information about polymorphic forms, crystal purity, and solid-state stability [16] [17] [18].

Polymorphic Form Identification

Oxprenolol hydrochloride exhibits distinct crystalline polymorphs that can be differentiated through characteristic X-ray diffraction patterns. Recent patent literature describes specific XRPD patterns for S-oxprenolol dihydrogenphosphate with characteristic peaks at 22.5°, 22.7°, and 23.2° ± 0.2° 2θ [17]. These distinctive diffraction peaks serve as fingerprint identifiers for polymorphic form classification.

Crystal Structure Analysis

The crystal structure of oxprenolol hydrochloride has been determined through single crystal X-ray diffraction studies, revealing detailed molecular packing arrangements and intermolecular interactions [19]. The crystallographic data provides fundamental information about unit cell parameters, space group symmetry, and molecular conformations within the crystal lattice.

Pharmaceutical Applications

X-ray powder diffraction analysis plays a critical role in pharmaceutical development and quality control for oxprenolol formulations. The technique enables identification of polymorphic transformations during processing, storage stability assessment, and verification of crystalline form consistency in manufacturing operations [16] [20].

The method provides quantitative analysis capabilities for polymorphic impurity determination, with detection limits typically in the range of 1-5% depending on the specific polymorphic forms involved [21]. Calibration curves constructed using intensity ratios enable accurate quantification of minor polymorphic impurities in bulk pharmaceutical materials [21].

Analytical Method Validation

XRPD methods for oxprenolol characterization require comprehensive validation following pharmaceutical industry guidelines. Key validation parameters include specificity for different polymorphic forms, linearity of response across relevant concentration ranges, precision of peak position and intensity measurements, and robustness under varying instrumental conditions [20].

The technique demonstrates excellent reproducibility with typical relative standard deviations below 2% for peak position measurements and below 5% for relative intensity determinations [18]. Method robustness studies confirm reliability across different X-ray sources, detector systems, and sample preparation procedures [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.16779360 g/mol

Monoisotopic Mass

265.16779360 g/mol

Heavy Atom Count

19

LogP

2.1
2.1 (LogP)
2.10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

519MXN9YZR

Related CAS

6452-73-9 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.

Pharmacology

Oxprenolol is a non-selective beta blocker with some intrinsic sympathomimetic activity. Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier. As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol and nadolol. Oxprenolol is an potent beta-blocker and should not be administered to asthmatics because it can cause irreversible airway failure and inflammation.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA02 - Oxprenolol

Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22972-96-9
6452-71-7
22972-98-1

Absorption Distribution and Excretion

Oral bioavailability is 20-70%.

Metabolism Metabolites

Hepatic.
Oxoprenolol has known human metabolites that include Oxprenolol glucuronide.

Wikipedia

Oxprenolol

Biological Half Life

1-2 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Molecular dynamics simulations of Oxprenolol and Propranolol in a DPPC lipid bilayer

Khaled Azizi, Mokhtar Ganjali Koli
PMID: 26851866   DOI: 10.1016/j.jmgm.2016.01.009

Abstract

Extensive microscopic molecular dynamics simulations have been performed to study the effects of tow β-blocker drugs (Propranolol, Oxprenolol) on fully hydrated dipalmitoylphosphatidylcholine (DPPC) in the fluid phase at 323K. Simulation of 4 systems containing varying concentrations of drugs was carried out. For the purpose of comparison, a fully hydrated DPPC bilayer without drugs was also studied at the same level of simulation technique which has been done on 4 other systems. The length of each simulation was 100ns. The effects of concentrations of both drugs were analyzed on lipid bilayer properties, such as electrostatic potential, order parameter, diffusion coefficients, and hydrogen bond formation, etc. Penetration of water in the bilayer system was also investigated using radial distribution function analysis. Efficacy of varying concentrations of both drugs has no significant effect on P-N vector. Consistent with experimental results, by increasing the concentration of Propranolol, the thickness of the bilayer was increased.


Restricted access molecularly imprinted polymers obtained by bovine serum albumin and/or hydrophilic monomers' external layers: a comparison related to physical and chemical properties

Mariane Gonçalves Santos, Gabriel de Oliveira Isac Moraes, Maurício Gustavo Nakamura, Álvaro José dos Santos-Neto, Eduardo Costa Figueiredo
PMID: 26460233   DOI: 10.1039/c5an01482d

Abstract

Molecularly imprinting polymers (MIPs) can be modified with external layers in order to obtain restricted access molecularly imprinted polymers (RAMIPs) able to exclude macromolecules and retain low weight compounds. These modifications have been frequently achieved using hydrophilic monomers, chemically bound on the MIP surface. Recently, our group proposed a new biocompatible RAMIP based on the formation of a bovine serum albumin coating on the surface of MIP particles. This material has been used to extract drugs directly from untreated human plasma samples, but its physicochemical evaluation has not been carried out yet, mainly in comparison with RAMIPs obtained by hydrophilic monomers. Thus, we proposed in this paper a comparative study involving the surface composition, microscopic aspect, selectivity, binding kinetics, adsorption and macromolecule elimination ability of these different materials. We concluded that the synthesis procedure influences the size and shape of particles and that hydrophilic co-monomer addition as well as coating with BSA do not alter the chemical recognition ability of the material. The difference between imprinted and non-imprinted polymers' adsorption was evident (suggesting that imprinted polymers have a better capacity to bind the template than the non-imprinted ones). The Langmuir model presents the best fit to describe the materials' adsorption profile. The polymer covered with hydrophilic monomers presented the best adsorption for the template in an aqueous medium, probably due to a hydrophilic layer on its surface. We also concluded that an association of the hydrophilic monomers with the bovine serum albumin coating is important to obtain materials with higher capacity of macromolecule exclusion.


DETERMINATION OF SOTALOL, OXPRENOLOL AND LABETALOL IN BINARY MIXTURES AND IN SPIKED HUMAN SERUM BY DERIVATIVE SPECTROPHOTOMETRIC METHOD

Mariusz Stolarczyk, Anna Apola, Anna Malanka, Anna Kwiecien, Edyta Wrona, Wlodzimierz Opoka
PMID: 29474765   DOI:

Abstract

The usefulness of derivative spectrophotometry for the determination of labetalol, sotalol and oxprenolol in binary mixtures and in human spiked serum was checked. To this aim a spectrophotometric analysis of samples in the UV range was carried out and the obtained results revealed that derivative spectropho- tometry allows for the fast, accurate and precise determination of the tested substances in spite of their clear interference in the zero-order spectra. For quantitative determinations "zero-crossing" technique was used to establish wavelengths for zeros of specified component. In a mixture of labetalol and oxprenolol the following wavelengths were established: D1 λ = 245.32 nm and 266.03 nm, D2 λ = 243.30 nm and 301.09 nm. respectively. D3 derivative did not show zeros suitable for quantitative analysis. For the analysis of labetalol and sotalol mixture, D3 derivative spectrophotometry was used at the following wavelengths: = 246.03 nm and λ = 249.91 rum, respectively. In this case, the curves of Dl and D2 derivatives showed no zeros that can be used in quantitative analysis. To determine the concentration of the components in a mixture containing oxprenolol and sotalol the following wavelengths were selected: for oxprenolol DI λ = 245.32 nm, D2 λ = 240.18 run, D3 λ = 232.05 nm and for sotalol Dl λ = 230.56 nm, D2 Xλ= 232.65 nm and D3 X = 238.84 tm, respectively. The developed spectrophotometric method was characterized by high sensitivity and accuracy, LOD determined for sotalol was in the range of 0.21-1.88 μg/mL, for labetalol 1.00-3.43 μg/mL and for oxprenolol 0.16-2.06 μg/mL; LOQ determined for sotalol was in the range of 0.65-5.70 μg/mL, for labetalol 3.11-10.39 μg/mL and for oxprenolol 0.47-6.23 μg/mL, depending on the composition of the tested mixture and the order of the deriv- ative. The recovery of the individual components was within the range of 100 ± 5%. The linearity range was wide and estimated for sotalol in the range of 11.00-38.50 μg/mL, for labetalol 12.80-44.80 μg/mL and for oxprenolol 12.60-44.10 μg/mL with correlation coefficients in the range of 0.9977-0.9999.


Comparative efficacy of β-blockers on mortality and cardiovascular outcomes in patients with hypertension: a systematic review and network meta-analysis

Yuqing Zhang, Ningling Sun, Xueli Jiang, Yang Xi
PMID: 28760243   DOI: 10.1016/j.jash.2017.05.001

Abstract

The differential efficacy of lipophilic and hydrophilic β-blockers on clinical outcomes has not been investigated. We sought to compare the effects of lipophilic and hydrophilic β-blockers on mortality and cardiovascular outcomes by conducting a comprehensive systematic review and network meta-analysis. MEDLINE/PubMed, EMBASE, and the Cochrane Database were searched for all dates to January 5, 2015, for randomized trials with comparisons between all β-blockers or between β-blockers and other antihypertensive agents. Mortality and cardiovascular outcomes were also reported. Characteristics of each study and associated clinical outcomes were extracted, including all-cause mortality, coronary heart disease, stroke, and cardiovascular death. Thirteen trials with 90,935 participants were included, focusing on lipophilic β-blockers (metoprolol, propranolol, and oxprenolol) and a hydrophilic β-blocker (atenolol). In this review, lipophilic β-blockers showed a significant reduction for the risk of cardiovascular mortality (odds ratio [OR] 0.72, 95% confidence interval [CI; 0.54-0.97]) compared with hydrophilic β-blocker, and lipophilic β-blockers showed decreased trend for the risk of all-cause mortality (OR 0.86, 95% CI [0.72-1.03]) and coronary heart disease (OR 0.88, 95% CI [0.64-1.23]). When the risk of stroke was evaluated using age stratification, lipophilic β-blockers showed a significant reduction in the risk of stroke (OR 0.63, 95% CI [0.41-0.99]) compared with hydrophilic β-blocker in patients aged <65 years.


Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations

Gesche Först, Lukasz Cwiklik, Piotr Jurkiewicz, Rolf Schubert, Martin Hof
PMID: 24681296   DOI: 10.1016/j.ejpb.2014.03.013

Abstract

Since pharmacokinetic and pharmacodynamic activities of drugs are often related to their interactions with biomembranes, it is of high interest to establish an approach for the characterization of these interactions at the molecular level. For the present study, beta-blockers (oxprenolol, propranolol, and acebutolol) were selected due to their well described nonspecific membrane effects (NME). Their interactions with model lipid membranes composed of palmitoyloleoylphosphatidylcholine (POPC) were studied using Time-Dependent Fluorescence Shift (TDFS) and Generalized Polarization (GP) as well as molecular dynamics (MD) simulations. Liposomal vesicles were labeled with fluorescent membrane polarity probes (Laurdan, Prodan, and Dtmac). Increasing beta-blocker concentrations (0-10 mM for acebutolol and oxprenolol, and 0-1.5 mM for propranolol) significantly rigidifies the lipid bilayer at the glycerol and headgroup level, which was detected in the steady-state and in the time-resolved fluorescence data. The effects of propranolol were considerably stronger than those of the two other beta-blockers. The addition of fluorescent probes precisely located at different levels within the lipid bilayer revealed the insertion of the beta-blockers into the POPC bilayer at the glycerol backbone level, which was further confirmed by MD simulations in the case of propranolol.


Simultaneous and sensitive capillary electrophoretic enantioseparation of three β-blockers with the combination of achiral ionic liquid and dual CD derivatives

Yue Jin, Cheng Chen, Lingchen Meng, Jitao Chen, Meixian Li, Zhiwei Zhu
PMID: 22284473   DOI: 10.1016/j.talanta.2011.12.005

Abstract

Successful simultaneous enantioseparation and sensitive determination of three β-blockers (PIN, OX and PRO), have been achieved by capillary electrophoresis using an achiral ionic liquid, [GTMA]Cl, as a modifier to cooperate with dual CDs containing DM-β-CD and TM-β-CD. The influence of aIL was investigated in details, including various aILs, the concentration of aIL and molar ratio of aIL to CD. The ratio of DM-β-CD to TM-β-CD in dual CDs was also discussed. DM-β-CD and TM-β-CD favor the enantioseparations of PIN/OX and PRO, respectively. Meanwhile, the presence of [GTMA]Cl was found to play a key role in enantioseparations, and it widened the scope of application of DM-β-CD and TM-β-CD. Furthermore, FESI as an effective on-line sample enrichment technique was developed to improve the detection sensitivity. Under the optimum conditions, the detection limits of the three pairs of enantiomers range from 0.10 to 0.65 nM, which are much lower than those in the conventional methods. Eventually, the proposed method was successfully applied to the analysis of spiked urine sample with good recoveries.


The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers

Maki Mizogami, Ko Takakura, Hironori Tsuchiya
PMID: 20601889   DOI: 10.1097/EJA.0b013e32833bf5e4

Abstract

beta-Adrenoceptor-blocking agents have been used for perioperative management during anaesthesia, in which selective beta1-blockers are advantageous over nonselective beta-blockers. Apart from the different affinity for beta-adrenoceptors, beta1-blockers were differentially characterized in light of their different interaction with lipid membranes.
Selective (atenolol, metoprolol and esmolol) and nonselective (alprenolol, oxprenolol and propranolol) beta1-blockers were reacted at 0.2-1 mmol l with 1,2-dipalmitoylphosphatidylcholine liposomes and biomimetic membranes consisting of phospholipids, sphingolipid and cholesterol. Their membrane interactivities were comparatively determined using the potency to modify membrane fluidity by measuring fluorescence polarization. Their relative hydrophobicities were evaluated by reversed-phase liquid chromatography.
The chromatographic evaluation divided the tested drugs into more hydrophobic ones containing nonselective beta-blockers and less hydrophobic ones containing selective beta1-blockers. Nonselective beta-blockers, but not selective beta1-blockers, fluidized liposomal membranes, with the potency being oxprenolol < alprenolol < propranolol. Membrane-active alprenolol preferentially acted on the hydrophobic deeper regions of phospholipid bilayers. The potency of nonselective beta-blockers to fluidize biomimetic membranes was greatest in propranolol, followed by alprenolol and oxprenolol, whereas all selective beta1-blockers were inactive.
The membrane-fluidizing effects of beta-blockers are correlated with their relative hydrophobicities and their respective conformations to perturb the alignment of phospholipid acyl chains. The membrane-interacting characteristics differentiate beta-blockers as nonselective propranolol, alprenolol and oxprenolol vs. beta1-selective atenolol, metoprolol and esmolol. Such differentiation reflects not only the structural difference but also the beta-adrenoceptor-blocking difference. The membrane fluidization may be partly responsible for the nonselective blockade of beta-adrenoceptors.


Bioavailability of beta-adrenoceptor blocking drugs

G Johnsson, C G Regardh
PMID: 22216533   DOI: 10.1111/j.1365-2125.1976.tb00361.x

Abstract




A comparative ex vivo drug permeation study of beta-blockers through porcine buccal mucosa

Sonia Amores, Jacinto Lauroba, Ana Calpena, Helena Colom, Alvaro Gimeno, José Domenech
PMID: 24727142   DOI: 10.1016/j.ijpharm.2014.03.050

Abstract

Apparent permeability coefficients (kp) of a series of beta-blockers: acebutolol, atenolol, labetalol, metoprolol, oxprenolol and propranolol, through porcine buccal mucosa were determined. The aim of the study was to determine the permeation parameters (apparent permeability coefficient, kp; flux, J; and lag time, TL) as a measure of the intrinsic permeability of porcine buccal mucosa to these drugs, in order to predict the efficacy of their possible administration through human buccal mucosa. A positive linear correlation was observed between the apparent permeability coefficient, kpand the partition coefficient, P. Oxprenolol and propranolol are the drugs that presented the highest values of kp: 0.3231×10(2) cm/h and 0.5666×10(2) cm/h, respectively. Multiple linear regression (MLR) using least square estimation was performed on the data set with logkpas dependent variable and the descriptors as predictor variables. The potential systemic capacity after a buccal administration was predicted by estimating the plasma concentrations at steady-stated (Css). Considering the entire process of permeation ex vivo, propranolol and oxprenolol would seem to be the best candidates for administration through the buccal mucosa.


Explore Compound Types